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Compound of Interest

Compound Name:
2-Hydroxy-3-(methylthio)benzoic

acid

CAS No.: 67127-64-4

Cat. No.: B2507254

Get Quote

Executive Summary
2-Hydroxy-3-(methylthio)benzoic acid (also known as 3-(methylthio)salicylic acid) is a

functionalized salicylic acid derivative featuring a methylthio (-SMe) group at the ortho position

relative to the phenolic hydroxyl. Unlike its parent compound Salicylic Acid (SA) or the isosteric

3-Methylsalicylic Acid, this molecule offers unique electronic tunability. The sulfur atom serves

as a "soft" donor site for metal coordination and, more importantly, as a reactive handle that

can be oxidized to sulfoxides (-SOMe) or sulfones (-SO₂Me), dramatically altering the

lipophilicity and electron-withdrawing nature of the ring.

This guide compares the molecule against standard alternatives, reviews its synthetic

pathways (including the pivotal Japanese patent JPS6121233B2), and provides actionable

protocols for its use as an intermediate in herbicide and pharmaceutical synthesis.

Chemical Profile & Comparative Analysis
To select the appropriate building block for your scaffold, consider the electronic and steric

differences between the target molecule and its common analogs.
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Table 1: Comparative Physicochemical Profile

Feature
2-Hydroxy-3-

(methylthio)benzoic

acid

Salicylic Acid

(Standard)
3-Methylsalicylic

Acid (Steric Analog)

CAS 67127-64-4 69-72-7 83-40-9

Structure 3-SMe substituted Unsubstituted 3-Me substituted

Electronic Effect (C3)

Dual:

-withdrawing /

-donating

Neutral

Weakly

-donating

(Hyperconjugation)

Lipophilicity (LogP) ~2.4 - 2.6 (Estimated) 2.26 2.86

pKa (COOH)
~2.8 (Acidified by S-

inductive effect)
2.97 3.0

Metal Coordination
Mixed Hard/Soft: O,O

(Hard) + S (Soft)

Hard: O,O

(Carboxylate/Phenol)
Hard: O,O Only

Reactivity Utility
High: Oxidizable to -

SO₂Me (Strong EWG)

Low: Ring substitution

only

Low: Benzylic

oxidation only

Primary Application

Agrochem

Intermediate (HPPD

inhibitors)

NSAIDs, Plant

Defense

Flavor/Fragrance,

Dyes

Performance Insight: Why Choose the Methylthio
Variant?

For Agrochemicals: The -SMe group is a precursor to the -SO₂Me group found in modern

herbicides (e.g., Mesotrione, Tembotrione analogs). The sulfone moiety enhances acidity

and metabolic stability.

For Ligand Design: The sulfur atom introduces a "soft" character, potentially increasing

affinity for transition metals like Cu(II) or Zn(II) compared to the "hard" oxygen-only

coordination of pure salicylic acid.
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Mechanistic Pathways & Synthesis
The utility of 2-Hydroxy-3-(methylthio)benzoic acid lies in its synthesis from halogenated

precursors and its subsequent oxidation.

Figure 1: Synthesis and Reactivity Workflow
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Caption: Synthetic pathway from chlorosalicylic acid to the target thio-derivative, and its

subsequent oxidation to the bioactive sulfone scaffold.

Experimental Protocols
These protocols are synthesized from patent literature (e.g., JPS6121233B2) and standard

organosulfur methodologies.

Protocol A: Synthesis via Nucleophilic Aromatic
Substitution
Objective: Synthesize 2-Hydroxy-3-(methylthio)benzoic acid from 3-chlorosalicylic acid.

Reagents:

3-Chlorosalicylic acid (1.0 eq)

Sodium methanethiolate (NaSMe) (2.5 eq) - Excess required for deprotonation and

substitution.
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Copper powder (0.1 eq) - Catalyst.

DMF (Dimethylformamide) - Solvent.

Procedure:

Dissolve 3-chlorosalicylic acid in DMF under inert atmosphere (

).

Add NaSMe slowly (exothermic).

Add Cu powder and heat the mixture to 120-140°C for 12-16 hours.

Monitor: Check via TLC (Mobile phase: Hexane/EtOAc 3:1) for disappearance of starting

material.

Workup: Cool to RT. Pour into ice-cold dilute HCl (pH < 2) to precipitate the product.

Purification: Recrystallize from Ethanol/Water.

Validation:

1H NMR (DMSO-d6): Look for S-CH3 singlet at

~2.4 ppm. Aromatic protons should show 1,2,3-substitution pattern.

Protocol B: Oxidation to Sulfonyl Derivative
Objective: Convert the -SMe group to -SO₂Me (Mesyl) for biological activity enhancement.

Reagents:

2-Hydroxy-3-(methylthio)benzoic acid (1.0 eq)

Hydrogen Peroxide (30%) (3.0 eq)

Acetic Acid (Solvent)

Procedure:
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Dissolve the thio-acid in glacial acetic acid.

Add

dropwise at 0°C.

Allow to warm to RT and stir for 4 hours (for Sulfoxide) or reflux for 2 hours (for Sulfone).

Workup: Dilute with water and extract with Ethyl Acetate.

Causality: The electron-withdrawing sulfone group increases the acidity of the carboxylic acid

and the phenol, making the molecule a potent mimic of herbicide pharmacophores (e.g.,

HPPD inhibitors).

Literature & Application Review
Agrochemical Intermediates
The primary industrial relevance of CAS 67127-64-4 is as a precursor. The Japanese patent

JPS6121233B2 and related filings highlight the use of 3-substituted salicylic acids in

developing sulfonylurea and benzoylpyrazole herbicides.

Mechanism: The 3-position substitution sterically protects the metabolic sites of the ring

while the electronic properties of sulfur modulate the pKa, optimizing transport in plant

phloem.

Medicinal Chemistry (Bioisosteres)
In drug design, the methylthio group is often used as a bioisostere for a methoxy group.

Advantage: While sterically similar to -OMe, the -SMe group is more lipophilic and can be

metabolically oxidized to sulfoxides (chiral centers) or sulfones, offering a way to "walk" the

structure through metabolic stability studies.

Reference Context: Similar thio-benzoic acids are found in libraries for GPCR ligands, where

the "soft" sulfur can interact with specific cysteine residues in the receptor binding pocket.
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Disclaimer:The protocols provided are based on general chemical principles for thio-salicylic

acid derivatives and should be optimized for specific laboratory conditions. Always consult

MSDS and perform risk assessments before handling organosulfur compounds.

To cite this document: BenchChem. [2-Hydroxy-3-(methylthio)benzoic Acid: A Comparative
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2507254/docs#2-hydroxy-3-methylthio-benzoic-acid-
a-comparative-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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